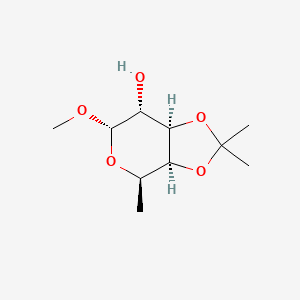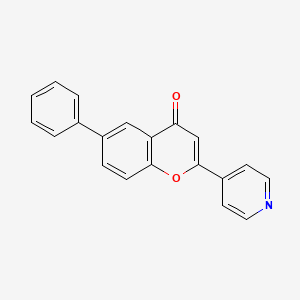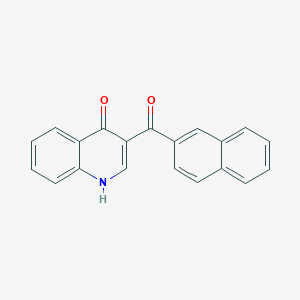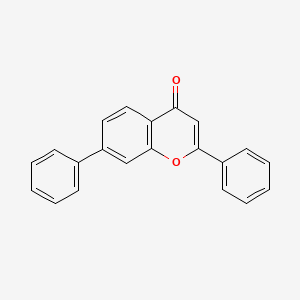![molecular formula C17H28O2Si B15062260 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a tris(1-methylethyl)silyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has significant relevance in the development of pharmaceuticals and other industrial applications .
Métodos De Preparación
The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves the reaction of tris(1-methylethyl)silyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and silanol
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and phenols .
Aplicaciones Científicas De Investigación
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The ethanone group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparación Con Compuestos Similares
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]methanol: This compound has a hydroxyl group instead of an ethanone group, making it more reactive in certain chemical reactions.
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]propane: This compound has a longer alkyl chain, affecting its physical properties and reactivity.
Propiedades
Fórmula molecular |
C17H28O2Si |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3 |
Clave InChI |
JFZGQYBPTYFMHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)


![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)

![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)



